3-Amino-8-hydroxy-8-methyl-1,6-dioxo-9-propyl-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AMINO-8-HYDROXY-8-METHYL-1,6-DIOXO-9-PROPYL-2,7-DIAZASPIRO[44]NON-3-EN-4-YL CYANIDE is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-8-HYDROXY-8-METHYL-1,6-DIOXO-9-PROPYL-2,7-DIAZASPIRO[4.4]NON-3-EN-4-YL CYANIDE involves multiple steps. One common method involves the reaction of a suitable spiro intermediate with cyanide under controlled conditions. The reaction typically requires a base such as sodium methoxide in methanol to facilitate the formation of the cyanide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-8-HYDROXY-8-METHYL-1,6-DIOXO-9-PROPYL-2,7-DIAZASPIRO[4.4]NON-3-EN-4-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
3-AMINO-8-HYDROXY-8-METHYL-1,6-DIOXO-9-PROPYL-2,7-DIAZASPIRO[4.4]NON-3-EN-4-YL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-AMINO-8-HYDROXY-8-METHYL-1,6-DIOXO-9-PROPYL-2,7-DIAZASPIRO[4.4]NON-3-EN-4-YL CYANIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-AMINO-8-HYDROXY-2-METHYL-1,6-DIOXO-2,7-DIAZASPIRO[4.4]NON-3-ENE-4-CARBONITRILE
- 3-AMINO-8-HYDROXY-1,6-DIOXO-4-CYANO-2,7-DIAZASPIRO[4.4]NON-3-ENE
Uniqueness
Compared to similar compounds, 3-AMINO-8-HYDROXY-8-METHYL-1,6-DIOXO-9-PROPYL-2,7-DIAZASPIRO[4.4]NON-3-EN-4-YL CYANIDE stands out due to its unique propyl group at the 9-position. This structural difference can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H16N4O3 |
---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
8-amino-3-hydroxy-3-methyl-1,6-dioxo-4-propyl-2,7-diazaspiro[4.4]non-8-ene-9-carbonitrile |
InChI |
InChI=1S/C12H16N4O3/c1-3-4-7-11(2,19)16-10(18)12(7)6(5-13)8(14)15-9(12)17/h7,19H,3-4,14H2,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
YXTSTAQDPDJUDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(NC(=O)C12C(=C(NC2=O)N)C#N)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.